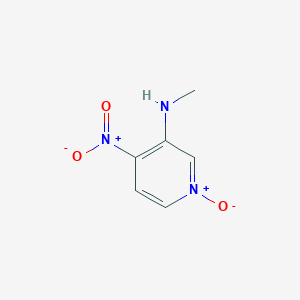

3-(Methylamino)-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-7-5-4-8(10)3-2-6(5)9(11)12/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWOSMGBBSJONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations Relevant to Substituted Nitropyridine N Oxides

Approaches to Pyridine (B92270) N-Oxide Formation

The conversion of pyridines to their corresponding N-oxides is a critical step in the synthesis of many functionalized pyridine derivatives. This transformation alters the electronic properties of the pyridine ring, facilitating subsequent reactions such as nitration.

Oxidation Methodologies for Pyridine Precursors (e.g., with Hydrogen Peroxide)

A common and effective method for the N-oxidation of pyridines is the use of hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst such as acetic acid. arkat-usa.orgorgsyn.org This mixture forms peracetic acid in situ, which then acts as the oxidizing agent. orgsyn.org The reaction is typically exothermic and requires careful temperature control. orgsyn.org

Beyond the classical H₂O₂/acetic acid system, a range of other oxidizing agents and catalytic systems have been developed to improve yields, selectivity, and reaction conditions. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are also widely used for the oxidation of pyridine derivatives. arkat-usa.orggoogle.com Other notable methods include the use of Caro's acid (peroxomonosulfuric acid, H₂SO₅) and dioxiranes. arkat-usa.orgechemi.com For pyridines that are resistant to oxidation, stronger oxidizing systems may be employed. echemi.com The choice of oxidizing agent can be crucial for achieving high chemoselectivity, especially when other oxidizable functional groups are present in the pyridine precursor. youtube.com

| Oxidizing Agent/System | Typical Reaction Conditions | Notes |

| Hydrogen Peroxide / Acetic Acid | Heating | Forms peracetic acid in situ. arkat-usa.orgorgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0-25 °C | A widely used and effective peroxy acid. google.com |

| Peracetic Acid | 85 °C | Used directly as the oxidizing agent. orgsyn.org |

| Caro's Acid (H₂SO₅) | Neutral or basic conditions | Can be carried out in water. arkat-usa.org |

| Dioxiranes | Varies | Can provide quantitative yields. echemi.com |

| Sodium Percarbonate / Rhenium Catalysts | Mild conditions | Efficient for a variety of tertiary nitrogen compounds. organic-chemistry.org |

| Titanium Silicalite (TS-1) / H₂O₂ | Methanol, continuous flow microreactor | A greener and safer process with high efficiency. organic-chemistry.org |

Nitration Reactions on Pyridine N-Oxide Scaffolds

The introduction of a nitro group onto the pyridine N-oxide ring is a key step in the synthesis of nitropyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group primarily to the 4-position. sapub.orgwikipedia.org

Electrophilic Nitration Methodologies (e.g., Mixed Acid Systems, Dinitrogen Pentoxide Reagents)

The most common method for the nitration of pyridine N-oxide is the use of a mixed acid system, typically a combination of concentrated sulfuric acid and fuming nitric acid. orgsyn.orgoc-praktikum.de This reaction is generally carried out at elevated temperatures to overcome the inherent resistance of the pyridine ring to electrophilic substitution, even with the activating N-oxide group. sapub.orgoc-praktikum.de The reaction of 3-methylpyridine-1-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

Another effective nitrating agent is dinitrogen pentoxide (N₂O₅). researchgate.net This reagent can be used in an organic solvent, and the reaction often proceeds through the formation of an N-nitropyridinium intermediate. researchgate.netntnu.no The nitration of pyridines with dinitrogen pentoxide can offer a different reaction pathway and may be advantageous for certain substrates. ntnu.no

Mechanistic Investigations of Nitration Processes (e.g., Nitro Group Migration, Sigmatropic Shifts)

The nitration of pyridine N-oxide with mixed acids is understood to proceed via a standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. Computational studies have shown that while the nitration of pyridine itself is difficult due to the deactivating effect of the protonated nitrogen atom in the acidic medium, the N-oxide allows for the reaction to proceed. The kinetic product of the nitration of pyridine-N-oxide is often the ortho-nitro compound, but the para-nitro isomer is typically the major product observed experimentally, which can be influenced by solvation effects.

The mechanism of nitration using dinitrogen pentoxide is more complex and involves a notable rearrangement. ntnu.no The initial reaction between pyridine and dinitrogen pentoxide leads to the formation of an N-nitropyridinium salt. researchgate.net This intermediate is then thought to undergo a nucleophilic attack, followed by a orgsyn.orgwikipedia.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netntnu.no This sigmatropic rearrangement is a type of pericyclic reaction where a substituent moves across a π-system. wikipedia.orguh.edu

Introduction of Amino and Methylamino Functionalities

The final step in the synthesis of 3-(Methylamino)-4-nitropyridine 1-oxide involves the introduction of the methylamino group. This is typically achieved through nucleophilic substitution reactions on a suitably functionalized nitropyridine N-oxide precursor.

Nucleophilic Substitution Strategies (e.g., Vicarious Nucleophilic Substitution of Hydrogen)

A powerful method for introducing amino groups onto electron-deficient aromatic rings, such as nitropyridine N-oxides, is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the direct C-H functionalization adjacent to a nitro group. In the VNS reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, and subsequent elimination of the leaving group and a proton leads to the substituted product. nih.gov

Rearrangement Reactions Involving Nitramines and Nitropyridylidenemalonates

Rearrangement reactions represent a significant avenue for the synthesis of substituted aminopyridine derivatives from nitropyridine precursors. Two notable examples of such transformations are the rearrangement of nitramines and the rearrangement of nitropyridylidenemalonates.

The nitramine rearrangement in the pyridine series can be influenced by the substitution pattern and reaction conditions. For instance, the rearrangement of N-(3-pyridyl)nitramine in concentrated sulfuric acid does not yield the expected 3-amino-2-nitropyridine or its isomers. Instead, it leads to the formation of 3-hydroxypyridine and 3,3′-azoxypyridine researchgate.net. This outcome suggests that N-(3-pyridyl)hydroxylamine is a key intermediate in this particular reaction pathway researchgate.net. In contrast, 2-nitroaminopyridine N-oxides can be successfully converted to 2-amino-5-nitro-pyridine N-oxides when treated with sulfuric acid at 80°C.

A more complex and synthetically useful rearrangement involves nitropyridylidenemalonate 1-oxides. These intermediates can be prepared through a Knoevenagel condensation of a nitropyridinecarbaldehyde with diethyl malonate, followed by oxidation of the pyridine nitrogen to the corresponding N-oxide fiu.edu. The subsequent reaction of these ortho-nitropyridylidenemalonate 1-oxides with diethylamine in the presence of an alcohol triggers a reductive-oxidative rearrangement. This process involves the reduction of the nitro group and the oxidation of the vinylic carbon attached to the pyridine ring, with a concurrent migration of the malonic fragment to yield aminopyridinecarboxylate 1-oxide derivatives fiu.edu.

For example, the 4-nitro-3-pyridylidenemalonate 1-oxide undergoes rearrangement to the corresponding 4-amino-3-pyridinecarboxylate analogue. The synthesis of the starting aldehyde, 4-nitro-3-pyridinecarbaldehyde 1-oxide, is achieved from 3-methyl-4-nitropyridine (B157339) 1-oxide. This is treated with N,N-dimethylformaldehyde dimethylacetal, and the resulting enamine is then subjected to oxidative cleavage fiu.edu. The subsequent condensation with diethyl malonate provides the diethyl 4-nitro-3-pyridylidenemalonate 1-oxide, which upon treatment with diethylamine in ethanol, yields the rearranged 4-amino-3-pyridinecarboxylate ester in a 50% yield fiu.edu.

Table 1: Rearrangement Reactions of Nitropyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(3-Pyridyl)nitramine | Concentrated H₂SO₄ | 3-Hydroxypyridine and 3,3′-azoxypyridine | - | researchgate.net |

| 2-Nitroaminopyridine N-oxides | H₂SO₄, 80°C | 2-Amino-5-nitro-pyridine N-oxides | - | |

| Diethyl 4-nitro-3-pyridylidenemalonate 1-oxide | Diethylamine, Ethanol | 4-Amino-3-pyridinecarboxylate ester | 50 | fiu.edu |

Synthetic Routes to Analogous Methylamino-Nitropyridine N-Oxides

The synthesis of methylamino-nitropyridine N-oxides and their analogues can be achieved through various synthetic strategies, often involving the introduction of the amino or methylamino group onto a pre-functionalized nitropyridine N-oxide ring.

One common approach is the nitration of a substituted pyridine N-oxide followed by nucleophilic substitution or reduction. For instance, the nitration of 3,5-dimethoxypyridine N-oxide yields 3,5-dimethoxy-2,6-dinitropyridine N-oxide. Subsequent aminolysis of this dinitro compound, however, does not lead to the expected 3,5-diamino-2,6-dinitropyridine N-oxide but results in other products.

A more direct approach to introducing an amino group is through the reaction of pyridine N-oxides with activating agents and an amine source. For example, 2-aminopyridines can be synthesized from pyridine N-oxides by reaction with activated isocyanides nih.govnih.gov. This method involves a one-pot, two-step process that proceeds through an N-formylaminopyridine intermediate, which is then deprotected to yield the desired 2-aminopyridine (B139424) nih.govnih.gov.

Another strategy involves the use of a phosphonium coupling reagent to activate the pyridine N-oxide, which then reacts with an amine in a Reissert-Henze-type reaction to afford 2-aminopyridines. Furthermore, N-unsubstituted and N-triflyl 2-aminopyridines can also be synthesized via Reissert-Henze-type reactions.

The synthesis of 2-amino-pyridine-3,5-dicarboxylic acid involves the initial synthesis of 3,5-lutidine N-oxide dehydrate. This is achieved by the oxidation of 3,5-dimethylpyridine with hydrogen peroxide in glacial acetic acid.

Table 2: Synthetic Routes to Substituted Aminopyridine N-Oxide Analogues

| Starting Material | Reagents and Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Pyridine N-oxide | Benzyl isocyanide, TMSOTf, MeCN/DMF, 150°C (microwave) then 1 M HCl, THF, 50°C | 2-(Benzylamino)pyridine | One-pot, two-step process | nih.gov |

| Pyridine N-oxide | Activated isocyanides | Substituted 2-aminopyridines | In situ deprotection of N-formylaminopyridine intermediate | nih.govnih.gov |

| 3,5-Dimethylpyridine | H₂O₂, Glacial acetic acid | 3,5-Lutidine N-oxide dehydrate | Extension of Ochiai's technique | |

| 3,5-Dimethoxypyridine N-oxide | Nitrating agent | 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | Intermediate for further functionalization |

Derivatization from Related Halonitropyridine N-Oxides (e.g., reduction to amino compounds)

Halonitropyridine N-oxides are versatile intermediates for the synthesis of various substituted pyridine N-oxides, including amino derivatives. The halogen and nitro groups on the pyridine ring are both susceptible to nucleophilic substitution and reduction, allowing for a range of chemical transformations.

A key reaction of halonitropyridine N-oxides is the reduction of the nitro group to an amino group. This transformation is a common and efficient method for the synthesis of aminopyridine N-oxides. For example, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine. The reduction can be carried out using various reducing agents, such as iron powder in acetic acid or with mineral acids like hydrochloric or sulfuric acid mdpi.org. The use of iron and hydrochloric acid gives 4-aminopyridine in good yields (80-85%), though by-products such as 4-aminopyridine-N-oxide and 4-pyridone can also be formed mdpi.org. Reduction with iron and sulfuric acid proceeds more slowly but can provide a better yield of the desired 4-aminopyridine mdpi.org. Low-valent titanium reagents, such as a mixture of TiCl₄ and SnCl₂, have also been employed for the reduction of 4-nitropyridine (B72724) N-oxide, leading to different products depending on the stoichiometry of the reagent researchgate.net. For instance, using 3 molar equivalents of a 1:2 mixture of TiCl₄ to SnCl₂ results in the formation of 4-aminopyridine researchgate.net.

The halogen atom in halonitropyridine N-oxides can also be displaced by nucleophiles. In 4-nitropyridine-N-oxide, the nitro group itself is readily replaced by various negative ions, providing a convenient route to other 4-substituted pyridine-N-oxides. For instance, treatment of 4-nitropyridine-N-oxide with concentrated hydrochloric acid can yield 4-chloropyridine-N-oxide. These resulting 4-substituted N-oxides can then be quantitatively reduced to the corresponding pyridine derivatives.

Furthermore, the treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride leads to the formation of 4-chloro-3-iodo-2,6-dimethylpyridine N-oxide in 89% yield.

Table 3: Derivatization Reactions of Halonitropyridine N-Oxides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 4-Nitropyridine-N-oxide | Iron, Hydrochloric acid | 4-Aminopyridine | 80-85 | mdpi.org |

| 4-Nitropyridine-N-oxide | Iron, 25-30% Sulfuric acid | 4-Aminopyridine | >85 | mdpi.org |

| 4-Nitropyridine N-oxide | TiCl₄/SnCl₂ (1:2), 3 molar equivalents | 4-Aminopyridine | - | researchgate.net |

| 4-Nitropyridine-N-oxide | Concentrated HCl, heat | 4-Chloropyridine-N-oxide | - | |

| 3-Iodo-2,6-dimethyl-4-nitropyridine N-oxide | Acetyl chloride, 50°C | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide | 89 |

Computational and Theoretical Chemistry Investigations of Substituted Nitropyridine N Oxides

Studies on Intramolecular Interactions and Electronic Effects

π-Electron Delocalization Effects and Quantitative Aromaticity Indices

For a molecule like 3-(Methylamino)-4-nitropyridine 1-oxide, the electronic landscape is further modulated. The N-oxide group itself is considered electron-donating, while the nitro group at the 4-position is a strong electron-withdrawing group. acs.org The methylamino group at the 3-position is also an electron-donating substituent. acs.org This complex substitution pattern results in a significant redistribution of electron density throughout the molecule. nih.gov

Computational studies on related molecules, such as 4-nitropyridine (B72724) N-oxide, have been performed using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to analyze the molecular structure and electron density distribution. nih.govbohrium.comresearchgate.net These studies reveal strong substitution effects on the geometric parameters of the pyridine (B92270) ring. nih.govbohrium.comresearchgate.net For instance, the presence of the electron-withdrawing –NO2 group in the para-position of 4-nitropyridine N-oxide leads to an increase in the ipso-angle and a decrease in the length of the semipolar N→O bond compared to the unsubstituted pyridine N-oxide. nih.govbohrium.com Conversely, electron-donating groups lead to opposite structural changes. nih.govbohrium.comresearchgate.net The planarity between the nitro group and the pyridine ring allows for conjugation between their respective π-systems. nih.gov

Topological analysis of the electron density distribution function, ρ(r), and Natural Bond Orbital (NBO) analysis are powerful tools to quantify these effects. nih.govresearchgate.net For 4-nitropyridine N-oxide, NBO analysis has shown a high electron density concentration in the N1→O1 bond, with a large electronic delocalization index, which is characteristic of bonds with a significant π-contribution. nih.gov The stability of the N→O bond is influenced by substituents; electron-withdrawing groups like –NO2 can stabilize it, whereas electron-donating groups like –NH2 have the opposite effect due to their impact on π-type back-donation from the oxygen to the nitrogen. researchgate.net

Mechanistic Computational Studies

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of reactions involving substituted nitropyridine N-oxides. These studies allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, thereby offering a detailed understanding of reaction pathways.

The reactivity of the pyridine N-oxide scaffold is complex; the N-oxide moiety activates the ring toward both nucleophilic and electrophilic reagents. mdpi.com Aromatic N-oxides are generally stable at room temperature but can undergo various reactions, including rearrangements and single-electron transfers. acs.orgnih.gov For 4-nitropyridine N-oxide derivatives, a key reaction is the nucleophilic aromatic substitution (SNAr), where the nitro group is readily replaced by a variety of nucleophiles. researchgate.net This reactivity provides a valuable synthetic route to other 4-substituted pyridines and their N-oxides. researchgate.net

Computational modeling of these SNAr reactions would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material (e.g., this compound and the nucleophile) and the final product.

Identifying Intermediates: Locating the Meisenheimer complex, a key intermediate in SNAr reactions, where the nucleophile has added to the aromatic ring, breaking its aromaticity.

Characterizing Transition States: Finding the transition state structures connecting the reactants to the intermediate and the intermediate to the products. Frequency calculations are then used to confirm that these structures are true transition states (i.e., possess a single imaginary frequency).

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insight into the reaction kinetics.

While specific computational studies detailing the reaction pathways for this compound were not found, theoretical studies on the protonation of 3-substituted pyridines have been carried out using semi-empirical methods like AM1 and PM5, accounting for solvent effects using the conductor-like screening model (COSMO). mdpi.com Such studies are fundamental to understanding the reactivity of the molecule in acidic or basic conditions, which often precede or catalyze mechanistic pathways.

Modeling of Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer, ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. mdpi.com This process often leads to a product with a significantly different electronic structure, resulting in unique fluorescence properties, such as a large Stokes shift. rsc.orgrsc.org Molecules capable of ESIPT typically contain both a proton-donating group (e.g., -OH, -NHR) and a proton-accepting group (e.g., C=O, N) positioned to form an intramolecular hydrogen bond. mdpi.com

In this compound, the methylamino group (-NHCH3) can act as a proton donor, while the oxygen atoms of the N-oxide or the nitro group could potentially serve as proton acceptors. The feasibility of ESIPT would depend on the geometry and the relative acid/base properties of these groups in the electronically excited state.

Computational modeling is a primary tool for investigating potential ESIPT mechanisms. nih.gov A typical theoretical study would involve:

Ground-State Analysis: Optimization of the ground-state geometry to confirm the presence of an intramolecular hydrogen bond.

Excited-State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT), the potential energy surface of the first singlet excited state (S1) is explored along the proton transfer coordinate.

Identification of Tautomers: The calculations aim to identify a stable proton-transferred tautomeric form in the excited state. mdpi.com

Energy Barrier Calculation: The energy barrier for the proton transfer from the normal excited form to the tautomeric excited form is calculated to predict the rate of the ESIPT process. nih.gov

While specific computational studies modeling ESIPT in this compound are not available in the reviewed literature, research on other heterocyclic systems demonstrates the power of these methods. nih.govnih.gov For example, quantum chemical calculations on 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine derivatives have successfully rationalized the effects of substituents on ESIPT fluorescence energies by analyzing the HOMO and LUMO energy levels of the intramolecular proton-transferred state. nih.gov Such an approach could theoretically be applied to assess the potential for ESIPT in this compound and predict how its unique electronic structure would influence the photophysical properties.

Acid-Base Properties and Protonation Equilibria Modeling

The acid-base properties of substituted 4-nitropyridine N-oxides are a critical aspect of their chemistry, influencing their reactivity, solubility, and biological activity. The basicity of these compounds is determined by the electronic effects of the substituents on the pyridine ring. acs.org The N-oxide oxygen is a primary site of protonation.

Experimental and theoretical studies have been conducted on a series of substituted 4-nitropyridine N-oxides to quantify their acid-base equilibria. acs.org Potentiometric titration has been used to determine the acidity constants (pKa) of the protonated forms. acs.org These studies show that electron-donating substituents, such as methylamino and ethylamino groups, increase the basicity of the N-oxide compared to the unsubstituted 4-nitropyridine N-oxide. acs.org

Computational modeling plays a crucial role in understanding and predicting these properties. acs.org Ab initio calculations, using methods such as RHF and MP2 with basis sets like 6-31G*, have been employed to determine the energies and Gibbs free energies of protonation in the gas phase. researchgate.net These calculations provide insights into the intrinsic basicity of the molecules, separate from solvent effects.

The protonation of the N-oxide group leads to significant changes in the molecular geometry. For instance, upon protonation, the N-O bond length in substituted 4-nitropyridine N-oxides is slightly affected by the nature of the substituents. acs.org Computational models can accurately predict these structural changes.

The table below, derived from data on various substituted 4-nitropyridine N-oxides, illustrates the influence of different substituents on the acidity constant of the corresponding protonated species in acetonitrile. acs.org

Table 1: Experimental pKa values for selected protonated 4-nitropyridine N-oxides in acetonitrile, showing the effect of electron-donating substituents. The value for the 3-methylamino derivative is not explicitly listed in the source but is expected to be higher than that of the unsubstituted compound due to the electron-donating nature of the methylamino group. acs.org

Furthermore, computational studies can model more complex equilibria, such as the formation of homoconjugated cations [(B···H···B)+], which are stabilized by O···H···O hydrogen bridges. acs.org The tendency to form these complexes increases with the basicity of the N-oxide. osti.gov Modeling these interactions provides a more complete picture of the species present in solution under various conditions.

Structure Activity Relationship Studies and Research Applications Chemistry Focused

Impact of Substituent Position and Nature on Electronic Structure and Reactivity

The electronic properties and reactivity of the pyridine (B92270) N-oxide ring are highly sensitive to the nature and position of its substituents. The N-oxide functional group itself is electronically amphoteric; it can delocalize the formal negative charge on the oxygen into the pyridine ring, increasing electron density at the C2, C4, and C6 positions and making them susceptible to electrophilic attack. thieme-connect.desapub.org Conversely, the positively charged nitrogen atom withdraws electron density from the same positions, rendering them vulnerable to nucleophilic attack. thieme-connect.de

In 3-(Methylamino)-4-nitropyridine 1-oxide, this inherent duality is further modulated by the attached functional groups. The methylamino group at the C3 position is a strong electron-donating group (EDG), which pushes electron density into the ring. The nitro group at the C4 position is a powerful electron-withdrawing group (EWG) that pulls electron density from the ring. This specific arrangement creates a significant intramolecular charge transfer (ICT) character.

| Substituent at C4 | Nature of Substituent | Effect on N→O Bond Length (Compared to unsubstituted Pyridine N-Oxide) | Reference |

|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Decrease | nih.govnih.gov |

| -H | Neutral (Reference) | N/A | nih.govnih.gov |

| -CH₃ | Electron-Donating | Increase | nih.govnih.gov |

Design Principles for Derivatives with Tunable Optical Properties (e.g., Non-Linear Optical Properties)

The pronounced intramolecular charge transfer characteristic of push-pull systems like this compound is a key design principle for materials with significant second-order non-linear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics. Molecules like 3-methyl-4-nitropyridine (B157339) 1-oxide (POM) are known to be efficient NLO materials because of this electronic asymmetry. nih.govacs.org

The efficiency of a molecular NLO chromophore is related to its molecular hyperpolarizability (β). High β values are often found in molecules where there is a large change in dipole moment between the electronic ground state and the excited state. The push-pull configuration in this compound, with the methylamino donor and nitro acceptor, is designed to maximize this effect. For solid-state applications, it is often advantageous for molecules to have a small or vanishing ground-state dipole moment, which can favor the necessary non-centrosymmetric crystal packing required for bulk NLO activity. acs.orgresearchgate.net

Derivatives of this compound can be designed to tune these optical properties. The NLO response can be systematically modified by:

Altering the Donor Group: Replacing the methylamino group with stronger or weaker electron donors (e.g., dialkylamino, alkoxy groups) would modulate the extent of charge transfer and thus the hyperpolarizability.

Modifying the Acceptor Group: While the nitro group is a very strong acceptor, other acceptor groups could be used to fine-tune the electronic and absorption properties.

Extending the π-Conjugated System: Introducing a conjugated linker (e.g., a vinyl or ethynyl (B1212043) group) between the pyridine ring and the donor/acceptor groups can increase the charge transfer distance, often leading to enhanced NLO properties. researchgate.net

Research on analogous systems, such as nitraminopyridine N-oxides (NAPNO) and stilbazole N-oxides, confirms that these design principles are effective for creating materials with tailored NLO responses. researchgate.netoldcitypublishing.com

| Design Modification | Principle | Expected Effect on NLO Properties | Reference |

|---|---|---|---|

| Increase donor strength (e.g., -N(CH₃)₂) | Enhance intramolecular charge transfer (ICT) | Increase molecular hyperpolarizability (β) | oldcitypublishing.com |

| Extend π-conjugation (e.g., stilbazole bridge) | Increase charge transfer distance | Increase β and shift absorption to longer wavelengths | researchgate.net |

| Introduce bulky substituents | Influence crystal packing, potentially leading to a non-centrosymmetric arrangement | May enhance bulk (solid-state) NLO activity | aip.org |

Chemical Exploration for Bioactivity Potentials (focus on structural features influencing activity, not direct biological efficacy)

While this article excludes direct discussion of biological efficacy, the structural features of this compound suggest a potential for interaction with biological macromolecules, a prerequisite for any bioactivity. The N-oxide functionality is known to increase aqueous solubility and can alter membrane permeability compared to the parent pyridine. nih.gov

Key structural features that influence its potential for biological interaction include:

Hydrogen Bonding Capacity: The molecule possesses multiple hydrogen bond acceptors (the N-oxide oxygen and the two oxygens of the nitro group) and a hydrogen bond donor (the N-H of the methylamino group). This allows for specific and directional interactions with biological targets like proteins and nucleic acids.

Aromatic System: The pyridine ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins.

Dipolar Nature: The highly polarized nature of the molecule can lead to strong dipole-dipole interactions with polar sites in a biological receptor.

Nitropyridine and pyridine N-oxide moieties are found in various compounds explored for medicinal chemistry. mdpi.comnih.gov For instance, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor, a mechanism related to antibacterial activity. acs.org The specific combination of functional groups in this compound provides a unique scaffold whose potential for biological interaction is dictated by these fundamental chemical features.

This compound is a highly functionalized heterocycle that can serve as a versatile intermediate in organic synthesis. The reactivity of the ring is influenced by its three distinct functional groups.

Reactions involving the Nitro Group: The nitro group at the C4 position, activated by the electron-withdrawing N-oxide moiety, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., alkoxides, amines, halides) at this position. guidechem.com

Reactions involving the N-Oxide Group: The N-oxide can be readily deoxygenated using reagents like PCl₃ or zinc dust to yield the corresponding 3-(methylamino)-4-nitropyridine. wikipedia.org This allows the N-oxide to be used as a temporary activating and directing group, which is removed in a later synthetic step. Furthermore, the N-oxide directs ortho-lithiation, which could potentially be used to functionalize the C2 position. rsc.org

Reactions involving the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation, allowing for further diversification of the molecule's structure.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a pyridine-3,4-diamine derivative. Such compounds are valuable precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines.

This multifunctionality makes this compound a valuable starting material for constructing more complex, polysubstituted pyridine derivatives, which are common scaffolds in pharmaceuticals and functional materials. mdpi.comnih.gov

Pyridine N-oxides are classic ligands in coordination chemistry, typically binding to metal centers through the exocyclic oxygen atom. wikipedia.orgresearchgate.net The strength of this coordination is influenced by the electronic density on the oxygen, which is in turn modulated by the substituents on the pyridine ring.

In this compound, the electron-donating methylamino group at C3 increases the electron density on the N-oxide oxygen, enhancing its Lewis basicity and making it a stronger ligand compared to unsubstituted pyridine N-oxide. researchgate.net Conversely, the electron-withdrawing nitro group at C4 reduces the basicity. The net effect will be a balance of these opposing influences.

The molecule offers multiple potential binding sites for metal ions:

N-Oxide Oxygen: The primary and most common coordination site for pyridine N-oxide ligands.

Nitro Group Oxygens: The nitro group can also coordinate to metal ions, potentially allowing the ligand to act in a bidentate or bridging fashion.

Methylamino Nitrogen: The nitrogen of the amino group could also participate in coordination, although it is generally a weaker donor than the N-oxide oxygen.

This versatility suggests that this compound could be used to construct a variety of coordination complexes, including mononuclear species, coordination polymers, and metal-organic frameworks. The electronic and steric properties of the resulting metal complexes could be tuned by the choice of metal ion and the specific coordination mode of the ligand. Studies on iron(III) porphyrin complexes and copper(II) complexes with other substituted pyridine N-oxides demonstrate the rich coordination chemistry of this class of ligands. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 3-(Methylamino)-4-nitropyridine 1-oxide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Vinylation : Introduction of the methylamino group via nucleophilic substitution using methylamine under controlled pH (e.g., buffered conditions to avoid over-alkylation) .

- Nitration : Selective nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts .

- Oxidation : Conversion to the N-oxide using peracetic acid or hydrogen peroxide in acetic acid, monitored by TLC or HPLC for completion .

Optimization : Adjusting stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) improves yield. Continuous flow systems enhance reproducibility in industrial-scale syntheses .

Q. How can spectroscopic methods (UV-Vis, ESR) be employed to characterize electronic transitions in this compound?

- UV-Vis : Assign π→π* and n→π* transitions by comparing experimental λmax with calculated transition energies (e.g., R-method computational models). For example, bands at 350–400 nm correspond to nitro group-associated transitions .

- ESR : Detect paramagnetic intermediates (e.g., anion radicals formed during reduction). Hyperfine splitting constants (hfsc) help identify spin density distribution, with coupling to the methylamino group’s nitrogen observed as distinct peaks .

Q. What crystallographic techniques are suitable for determining the molecular packing and stability of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., N-O bond ≈ 1.24 Å) and angles to confirm regiochemistry .

- Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures (>200°C indicates robust lattice interactions) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding between nitro and N-oxide groups) .

Q. What methodologies are used to screen the compound’s antimicrobial and anticancer activity?

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to control antibiotics .

- Anticancer : MTT assays on human cancer cell lines (e.g., pancreatic or gastric cancer), with caspase-3/7 activation measured via fluorogenic substrates to confirm apoptosis induction .

Advanced Research Questions

Q. How do nitration mechanisms differ between pyridine N-oxide derivatives and their non-oxidized counterparts?

Nitration of pyridine N-oxide derivatives proceeds via electrophilic aromatic substitution with enhanced regioselectivity due to the N-oxide group’s electron-withdrawing effect. For this compound:

- Protonation state : The N-oxide remains unprotonated in sulfuric acid, directing nitration to the 4-position via resonance stabilization of the Wheland intermediate .

- Kinetic vs. thermodynamic control : Lower temperatures favor 4-nitro products, while higher temperatures may lead to 2-nitro isomers due to steric effects .

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

Q. What electrochemical properties (e.g., redox potentials) influence the compound’s reactivity in catalytic systems?

- Cyclic voltammetry : A redox potential of +0.52 V vs. Ag/AgCl (similar to 4-nitropyridine 1-oxide) suggests reversible nitro group reduction, useful in redox-mediated catalysis .

- pH dependence : Proton-coupled electron transfer (PCET) at acidic pH enhances nitro radical anion stability, critical for photocatalytic applications .

Q. What toxicological profiles must be considered for safe handling in laboratory settings?

Q. How does the methylamino group influence regioselectivity in substitution reactions?

Q. What mechanistic insights link the compound’s structure to apoptosis induction in cancer cells?

- Mitochondrial pathway : ROS generation by the nitro group disrupts mitochondrial membrane potential, releasing cytochrome c and activating caspases-9/3 .

- Structure-activity relationships (SAR) : Analog studies show that replacing the methylamino group with bulkier substituents (e.g., ethyl) reduces efficacy, highlighting the importance of steric accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.